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Compound of Interest

Compound Name: eCF506

Cat. No.: B607266 Get Quote

Head-to-Head Comparison: eCF506 vs.
Saracatinib in Breast Cancer Cells
A detailed evaluation of two Src kinase inhibitors reveals differences in selectivity, mechanism

of action, and preclinical efficacy in breast cancer models.

In the landscape of targeted therapies for breast cancer, inhibitors of the Src tyrosine kinase

have been a focus of investigation due to Src's pivotal role in tumor progression, metastasis,

and the development of therapy resistance. This guide provides a head-to-head comparison of

two such inhibitors: eCF506, a next-generation selective Src inhibitor, and saracatinib

(AZD0530), a dual Src/Abl kinase inhibitor that has been evaluated in clinical trials. This

objective analysis, supported by experimental data, is intended for researchers, scientists, and

drug development professionals.
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Feature eCF506 (NXP900) Saracatinib (AZD0530)

Target(s)
Highly selective for Src family

kinases (SFKs)

Dual inhibitor of Src and Bcr-

Abl tyrosine kinases

Mechanism of Action

Locks Src in its native "closed"

inactive conformation,

inhibiting both kinase activity

and scaffolding functions.[1][2]

[3]

Competitively and reversibly

binds to the ATP-binding site of

active Src.[4]

Selectivity

Sub-nanomolar potency

against Src and high selectivity

over the rest of the kinome,

including a thousand-fold

selectivity over ABL kinase.[2]

Potent inhibitor of Src, but also

inhibits other non-receptor

tyrosine kinases including c-

Yes, Lck, and Bcr-Abl.[4]

Preclinical Efficacy

Demonstrates potent

antiproliferative effects in

various breast cancer cell lines

and increased antitumor

efficacy and tolerability in

mouse models.[2][3][5]

Preclinical data suggested

enhancement of anti-

proliferative effects of

endocrine agents.[5]

Clinical Trial Outcomes
Currently in preclinical/early

clinical development.[2][5]

Phase II clinical trials in

hormone receptor-positive and

-negative metastatic breast

cancer did not show a

significant improvement in

progression-free survival or

overall response rates, either

as a monotherapy or in

combination with aromatase

inhibitors.[1][5][6]
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Table 1: Comparative Antiproliferative Activity (GI50, µM)
in Breast Cancer Cell Lines
The following table summarizes the half-maximal growth inhibition (GI50) values for eCF506
and saracatinib across a panel of 16 breast cancer cell lines, as reported in a key comparative

study. Lower GI50 values indicate higher potency.

Breast Cancer Cell
Line

Subtype eCF506 GI50 (µM)
Saracatinib GI50
(µM)

BT-549 Triple-Negative 0.015 >10

MDA-MB-157 Triple-Negative 0.05 >10

MDA-MB-231 Triple-Negative 0.15 2.5

MCF7 ER+ 0.18 3.5

ZR-75.1 ER+ 0.2 4.0

T-47D ER+ 0.22 5.0

JIMT-1 HER2+ 0.22 0.8

MDA-MB-468 Triple-Negative 0.55 >10

BT-474 HER2+ 1.8 2.8

SK-BR-3 HER2+ >10 3.2

MDA-MB-453 HER2+ >10 4.5

HCC1954 HER2+ >10 6.0

AU565 HER2+ >10 7.5

EFM-192A ER+ >10 8.0

CAMA-1 ER+ >10 >10

BT-20 Triple-Negative >10 >10

Data extracted from "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy

and Tolerability".[3]
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Table 2: Effect on SRC-FAK Complex Formation in MDA-
MB-231 Cells
This table illustrates the differential effects of eCF506 and saracatinib on the interaction

between Src and Focal Adhesion Kinase (FAK), a key downstream signaling partner.

Treatment Effect on SRC-FAK Complex Formation

eCF506

Decreased the recovery of FAK protein in

complex with SRC by 50% relative to DMSO

control.[3]

Saracatinib Increased the binding of SRC to FAK.[3]

Data from co-immunoprecipitation experiments.[3]

Experimental Protocols
Cell Viability Assay (GI50 Determination)

Cell Lines: A panel of 16 human breast cancer cell lines were used.

Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and

allowed to adhere overnight.

Drug Treatment: Cells were treated with a range of concentrations of eCF506 or saracatinib

for 72 hours.

Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay.

The absorbance was read at 510 nm.

Data Analysis: The concentration of the drug that caused a 50% reduction in cell growth

(GI50) was calculated from dose-response curves.

Co-immunoprecipitation Assay for SRC-FAK Interaction
Cell Line: MDA-MB-231 breast cancer cells were used.
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Treatment: Cells were treated with eCF506, saracatinib, or DMSO (control) for a specified

period.

Lysis: Cells were lysed in co-immunoprecipitation buffer.

Immunoprecipitation: Cell lysates were incubated with an anti-Src antibody conjugated to

magnetic beads overnight at 4°C to pull down Src and its interacting proteins.

Washing and Elution: The beads were washed to remove non-specific binding, and the

protein complexes were eluted.

Western Blotting: The eluted proteins were separated by SDS-PAGE and transferred to a

membrane. The membrane was then probed with antibodies against Src and FAK to detect

the presence and relative amounts of each protein in the complex.
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Caption: Mechanisms of action for eCF506 and saracatinib.

Experimental Workflow Diagram
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Comparative Experimental Workflow
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Caption: Workflow for comparing inhibitor effects.

Discussion
The preclinical data strongly suggests that eCF506 represents a more potent and selective

inhibitor of Src in breast cancer cells compared to saracatinib. The superior potency of eCF506
is evident from the significantly lower GI50 values in a broad range of breast cancer cell lines,

particularly in triple-negative and ER-positive subtypes.[3]

The distinct mechanisms of action likely underlie these differences in efficacy. By locking Src

into an inactive conformation, eCF506 not only blocks its kinase activity but also its scaffolding

functions, such as its interaction with FAK.[1][2][3] This "total" inhibition of Src may be more

effective in disrupting downstream oncogenic signaling. In contrast, saracatinib's competitive
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inhibition of the ATP-binding site of active Src, a mechanism shared by many kinase inhibitors,

may be less complete. Furthermore, the off-target inhibition of Abl by saracatinib could

contribute to different cellular effects and potential toxicities, which may not be desirable for

treating solid tumors.[3]

The clinical trial results for saracatinib in breast cancer have been disappointing, showing a

lack of significant clinical benefit.[1][5][6] While eCF506 is at an earlier stage of development,

its promising preclinical profile, characterized by high potency, selectivity, and a unique

mechanism of action, suggests it may have a greater therapeutic potential.[2][5] Further

preclinical and clinical studies are warranted to validate these findings and determine the

clinical utility of eCF506 in breast cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607266#head-to-head-comparison-of-ecf506-and-
saracatinib-in-breast-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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